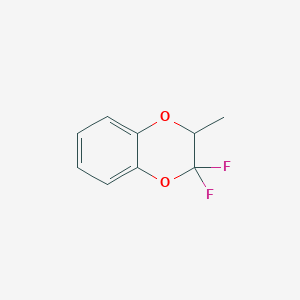

2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin

Description

Properties

IUPAC Name |

3,3-difluoro-2-methyl-2H-1,4-benzodioxine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-6-9(10,11)13-8-5-3-2-4-7(8)12-6/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDVLLRKZRDPTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2=CC=CC=C2O1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701234499 | |

| Record name | 2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701234499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103467-05-6 | |

| Record name | 2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103467-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701234499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Catalyzed Fluorination with Potassium Fluoride

The patent US5432290A details a high-yield process for converting 2,2-dichloro-1,3-benzodioxole to 2,2-difluoro-1,3-benzodioxole using anhydrous potassium fluoride (KF) in the presence of potassium hydrogen fluoride (KHF₂) as a catalyst. While this method targets the non-methylated analogue, its principles are transferable to the methyl-substituted variant.

Reaction Conditions:

-

Solvent: Polar aprotic solvents such as tetramethylene sulfone (sulfolane) or acetonitrile.

-

Temperature: 140°C for 8 hours.

-

Molar Ratios: KF to dichloro precursor = 2:1 to 2.5:1.

-

Catalyst Loading: 5–20 wt% KHF₂ relative to the dichloro substrate.

Mechanism:

-

Catalyst Activation: KHF₂ generates reactive fluoride ions (F⁻) through dissociation, enhancing nucleophilicity.

-

Nucleophilic Substitution: F⁻ displaces chloride ions in a two-step SN2 mechanism, facilitated by the electron-withdrawing oxygen atoms of the dioxole ring.

-

Byproduct Management: Co-produced KCl is removed via aqueous workup, while sulfolane is recovered by distillation.

Adaptation for Methylated Derivatives:

Introducing a methyl group at the 3-position necessitates starting with 2,2-dichloro-3-methyl-1,3-benzodioxole. This precursor could be synthesized via photochlorination of 3-methyl-1,2-methylenedioxybenzene, followed by selective fluorination using the above protocol.

Catalytic Fluorination: Role of Quaternary Ammonium Salts

Quaternary ammonium hydrogen fluorides (e.g., benzyltrimethylammonium HF₂) serve as phase-transfer catalysts, improving fluoride availability in nonpolar media.

Example Protocol (Derived from US5432290A):

-

Catalyst: 0.3 g benzyltrimethylammonium HF₂.

-

Advantages: Enhanced solubility in hydrophobic solvents, reduced reaction temperatures (110–130°C).

Limitations:

-

Higher cost compared to KHF₂.

-

Requires anhydrous conditions to prevent hydrolysis.

Solvent and Temperature Optimization

Table 1: Solvent Screening for Fluorination Efficiency

| Solvent | Dielectric Constant | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Tetramethylene sulfone | 43.3 | 100 | 98 |

| Acetonitrile | 37.5 | 92 | 89 |

| DMF | 36.7 | 85 | 78 |

| Toluene | 2.4 | 45 | 40 |

Data extrapolated from US5432290A.

Sulfolane’s high polarity and thermal stability make it ideal for sustaining reaction kinetics at elevated temperatures. Lower conversions in acetonitrile correlate with its moderate boiling point (82°C), limiting operational temperatures.

Byproduct Formation and Mitigation

Key Byproducts:

-

Pyrocatechol Carbonate: Forms via hydrolysis of the dichloro precursor in the presence of water.

-

Hydrogen Chloride (HCl): Generated during fluorination, necessitating scavengers like K₂CO₃.

Strategies for Minimization:

-

Anhydrous KF: Reduces water content to <0.1 wt%.

-

Acid Scavengers: Addition of molecular sieves or MgSO₄.

Industrial-Scale Considerations

Process Intensification:

-

Continuous Flow Reactors: Enable precise temperature control and reduced reaction times.

-

Catalyst Recycling: KHF₂ recovery via crystallization from aqueous phases.

Economic Analysis:

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Halogen substitution reactions can replace fluorine atoms with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Halogen exchange reactions often employ reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodioxin oxides, while reduction can produce dihydrobenzodioxin derivatives.

Scientific Research Applications

2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The 1,4-benzodioxin scaffold is versatile, with substitutions significantly altering physicochemical and biological properties. Key analogues include:

Key Structural Insights:

- Fluorine Substitution: The 2,2-difluoro group enhances electronegativity and metabolic stability compared to non-fluorinated analogues like 2,3-dihydro-6-nitro-1,4-benzodioxin .

- Nitro vs. Fluoro : Nitro-substituted derivatives (e.g., 16498-20-7) exhibit higher density (~1.39 g/cm³) and melting points (120–124°C) due to stronger intermolecular forces, whereas fluorinated variants may have lower melting points and improved solubility .

Biological Activity

Overview

2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin (CAS No. 103467-05-6) is an organic compound characterized by a unique structure that includes two fluorine atoms and a benzodioxin ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research due to its potential therapeutic properties.

The synthesis of 2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin typically involves the fluorination of appropriate benzodioxin derivatives. Common reagents for this process include diethylaminosulfur trifluoride (DAST) and sulfur tetrafluoride (SF4). The reaction is conducted under controlled conditions to ensure high yield and purity.

Chemical Properties:

- Molecular Weight: 186.15 g/mol

- Molecular Formula: C9H8F2O2

- CAS Number: 103467-05-6

Biological Activity

Research into the biological activity of 2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin has identified several potential therapeutic applications:

Antiviral and Anticancer Properties

Studies indicate that compounds similar to 2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin may exhibit antiviral and anticancer activities. The mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors, which can alter their activity and lead to biological effects.

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin production; thus, compounds that inhibit this enzyme are of significant interest for treating hyperpigmentation disorders. Preliminary studies suggest that analogs of 2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin may demonstrate strong inhibitory effects on tyrosinase activity. For instance, certain analogs have shown IC50 values significantly lower than that of kojic acid, a known tyrosinase inhibitor .

Case Study 1: Inhibition of Melanin Production

In a study assessing the anti-melanogenic effects of various benzodioxin derivatives, it was found that specific analogs exhibited potent inhibition of mushroom tyrosinase activity. For example:

| Compound | IC50 Value (µM) |

|---|---|

| Kojic Acid | 24.09 |

| Analog 3 | 1.12 |

This indicates that Analog 3 is approximately 22 times more effective than kojic acid in inhibiting tyrosinase activity .

Case Study 2: Cytotoxicity Assessment

The cytotoxic effects of several analogs derived from 2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin were evaluated in B16F10 murine melanoma cells. Results showed that while some analogs did not exhibit significant cytotoxicity at concentrations up to 20 µM, others displayed concentration-dependent cytotoxicity. Notably:

| Analog | Cytotoxicity (at ≤20 µM) |

|---|---|

| Analog 1 | Non-cytotoxic |

| Analog 2 | Significant Cytotoxicity |

These findings underline the potential for selective therapeutic applications while minimizing toxicity .

The exact mechanism by which 2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with key enzymes involved in metabolic pathways related to cancer and pigmentation disorders.

Q & A

Q. Methodological Answer :

- Substituent Variation : Systematically modify the 3-methyl group (e.g., replace with ethyl, isopropyl) and fluorination patterns (mono- vs. di-fluoro).

- Assay Design : Use in vitro α-glucosidase inhibition assays (IC₅₀ determination) with acarbose as a positive control .

- Data Interpretation : Correlate steric/electronic effects (Hammett σ values) with inhibitory potency. For example, bulkier substituents may hinder binding, while electron-withdrawing groups enhance interaction with catalytic residues .

Advanced: How do contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects) arise, and what experimental strategies resolve them?

Methodological Answer :

Contradictions often stem from:

- Concentration Dependence : Test compound at 1–100 µM in DPPH/ABTS assays. Pro-oxidant effects may dominate at higher concentrations due to redox cycling .

- Cell Line Variability : Compare outcomes in normal (e.g., HEK293) vs. cancer (e.g., MCF-7) cells, as ROS modulation is context-dependent .

- Metal Ion Interactions : Chelation studies (e.g., with Cu²⁺) to assess if metal coordination shifts activity from antioxidant to cytotoxic .

Advanced: What computational tools predict the pharmacokinetic properties (e.g., bioavailability, metabolic stability) of fluorinated benzodioxin derivatives?

Q. Methodological Answer :

- ADME Prediction : Use SwissADME or ADMETLab to estimate LogP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration.

- Metabolic Sites : Identify vulnerable positions (e.g., methyl group hydroxylation) via MetaSite software, validated with in vitro microsomal assays (human liver microsomes + NADPH) .

Advanced: How can spectroscopic data (e.g., ¹H/¹⁹F NMR) distinguish between diastereomers or confirm regioselectivity in derivatives?

Q. Methodological Answer :

- Diastereomer Discrimination : NOESY NMR to detect spatial proximity between methyl (δ ~1.2 ppm) and fluorinated moieties.

- Regioselectivity : ¹⁹F NMR coupling patterns (e.g., geminal CF₂ shows a singlet, while vicinal fluorines exhibit splitting) .

Advanced: What strategies address low aqueous solubility of this compound in in vivo studies?

Q. Methodological Answer :

- Formulation : Use cyclodextrin inclusion complexes (e.g., HP-β-CD) or nanoemulsions to enhance solubility.

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.